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Compound of Interest

Compound Name: 2,3-Dimethylphenol

Cat. No.: B130000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,3-
Dimethylphenol (also known as 2,3-xylenol). While exhaustive crystallographic data from a
single, publicly accessible source remains elusive, this document consolidates available
information on its physicochemical properties and outlines the standard experimental
procedures for crystal structure determination. This guide is intended to serve as a valuable
resource for researchers in crystallography, medicinal chemistry, and materials science.

Physicochemical Properties of 2,3-Dimethylphenol

2,3-Dimethylphenol is a substituted aromatic compound with the chemical formula CsH100.[1]
[2] It presents as a colorless to brown crystalline solid at room temperature.[1] A summary of its
key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,3-Dimethylphenol
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Property Value Reference
Molecular Formula CsH100 [1112]
Molecular Weight 122.16 g/mol [1]

Melting Point 70-73 °C [31[4]
Boiling Point 217 °C [3114]

CAS Number 526-75-0 [3]
Appearance Col?zrless to brown crystalline o

soli

Experimental Protocol for Crystal Structure
Determination

The determination of the crystal structure of a small molecule like 2,3-Dimethylphenol typically
involves single-crystal X-ray diffraction. The following is a generalized, representative
experimental protocol that would be employed for such an analysis.

2.1. Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. For a
compound like 2,3-Dimethylphenol, which is a solid at room temperature, several
crystallization techniques can be employed:

» Slow Evaporation: A saturated solution of 2,3-Dimethylphenol in a suitable solvent (e.qg.,
ethanol, hexane, or a mixture) is prepared. The solvent is then allowed to evaporate slowly in
a controlled environment. The gradual increase in concentration facilitates the growth of well-

ordered single crystals.

o Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is
then slowly cooled, reducing the solubility of the compound and inducing crystallization. The
rate of cooling is critical to obtaining crystals of suitable size and quality.
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» Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This
vial is then placed in a larger, sealed container that contains a solvent in which the
compound is less soluble (the precipitant). Over time, the vapor of the precipitant diffuses
into the solution of the compound, reducing its solubility and promoting crystal growth.

2.2. X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-
crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K)
using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce
radiation damage.

The diffractometer, equipped with an X-ray source (commonly Mo Ka or Cu Ka radiation) and a
detector, rotates the crystal through a series of orientations. At each orientation, the crystal is
irradiated with X-rays, and the diffraction pattern of the scattered X-rays is recorded by the
detector. A complete dataset consists of thousands of diffraction spots (reflections), each with a
specific intensity and position.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space
group of the crystal. The intensities of the reflections are then used to solve the crystal
structure, which involves determining the positions of the atoms within the unit cell. This is
typically achieved using direct methods or Patterson methods.

The initial structural model is then refined against the experimental data. This iterative process
adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve
the best possible agreement between the calculated and observed diffraction patterns. The
quality of the final structure is assessed using metrics such as the R-factor.

Data Presentation

While a complete, experimentally determined crystallographic information file (CIF) for pure
2,3-Dimethylphenol is not readily available in open-access databases, a hypothetical
representation of the expected data is presented in Table 2. This table illustrates the type of
information that would be obtained from a successful crystal structure analysis.
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Table 2: Hypothetical Crystallographic Data for 2,3-Dimethylphenol

Parameter Value

Crystal Data

Chemical Formula CsH100
Formula Weight 122.16
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a(A) Value
b (A) Value
c (A) Value
a () 90

B () Value
y () 90
Volume (A3) Value
z 4

Data Collection

Radiation (A) Mo Ka (A = 0.71073)
Temperature (K) 100

Refinement

R-factor Value
Goodness-of-fit Value

Note: The values for unit cell dimensions, (3 angle, volume, R-factor, and goodness-of-fit are
placeholders and would be determined experimentally.
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Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a
small molecule like 2,3-Dimethylphenol.

Sample Preparation

Single Crystal Selection et

Click to download full resolution via product page

Fig. 1. Experimental workflow for crystal structure determination.

4.2. Intermolecular Interactions

In the solid state, phenol and its derivatives are known to form hydrogen-bonded networks. The
hydroxyl group of 2,3-Dimethylphenol would act as a hydrogen bond donor, while the oxygen
atom can act as a hydrogen bond acceptor. The following diagram illustrates this fundamental
intermolecular interaction that would be a key feature of the 2,3-Dimethylphenol crystal
structure.

Fig. 2: Hydrogen bonding in 2,3-Dimethylphenol crystal lattice.

Conclusion

This technical guide has summarized the available information on the crystal structure analysis
of 2,3-Dimethylphenol. While a definitive, publicly accessible crystal structure remains to be
fully characterized and published, the provided physicochemical data and generalized
experimental protocols offer a solid foundation for researchers. The illustrative diagrams of the
experimental workflow and intermolecular interactions provide a conceptual framework for
understanding the key aspects of its solid-state structure. Further research, potentially involving
the re-determination of the crystal structure, would be beneficial to the scientific community,
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particularly for applications in drug development and materials science where a detailed
understanding of the solid-state packing and intermolecular forces is crucial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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